(2,3-Dihydrobenzofuran-6-yl)boronsäure

Übersicht

Beschreibung

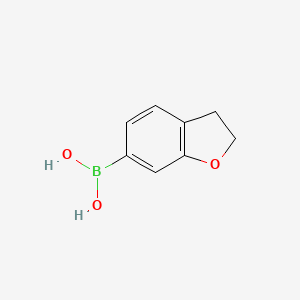

(2,3-Dihydrobenzofuran-6-yl)boronic acid is an organic compound with the molecular formula C8H9BO3. It is a derivative of benzofuran, a heterocyclic compound known for its wide range of biological and pharmacological activities

Wissenschaftliche Forschungsanwendungen

(2,3-Dihydrobenzofuran-6-yl)boronic acid has several scientific research applications:

Wirkmechanismus

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds in a chemical reaction.

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, (2,3-Dihydrobenzofuran-6-yl)boronic acid acts as an organoboron reagent . It interacts with its targets by transferring its boron atom to the target molecule, facilitating the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may influence pathways involving the synthesis of complex organic molecules .

Pharmacokinetics

Its physical properties, such as its solid form and molecular weight of 16397 , may influence its bioavailability.

Result of Action

The molecular and cellular effects of (2,3-Dihydrobenzofuran-6-yl)boronic acid are largely dependent on its role in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of (2,3-Dihydrobenzofuran-6-yl)boronic acid can be influenced by various environmental factors. For instance, it is recommended to store the compound under an inert atmosphere (nitrogen or argon) at 2-8°C to maintain its stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydrobenzofuran-6-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction employs palladium catalysts and boronic acids or esters as reagents. The general reaction conditions include the use of a base, such as potassium carbonate, in an aqueous or alcoholic solvent under an inert atmosphere .

Industrial Production Methods

Industrial production of (2,3-Dihydrobenzofuran-6-yl)boronic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

(2,3-Dihydrobenzofuran-6-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction can convert the boronic acid group to a hydroxyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The boronic acid group can be substituted with other functional groups through reactions like the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water. The reactions are typically carried out under an inert atmosphere to prevent oxidation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling can produce various biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzofuran: The parent compound, known for its wide range of biological activities.

2,3-Dihydrobenzofuran: A closely related compound with similar structural features.

Boronic Acids: A class of compounds widely used in organic synthesis and medicinal chemistry.

Uniqueness

(2,3-Dihydrobenzofuran-6-yl)boronic acid is unique due to its combination of the benzofuran scaffold and the boronic acid functional group. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound in various research fields .

Biologische Aktivität

(2,3-Dihydrobenzofuran-6-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and applications in organic synthesis. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

(2,3-Dihydrobenzofuran-6-yl)boronic acid is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is significant in drug design, especially for targeting glycoproteins and other biomolecules containing diol structures. The compound's molecular weight is approximately 163.97 g/mol, and it typically exists as a solid at room temperature.

The primary mechanism through which (2,3-Dihydrobenzofuran-6-yl)boronic acid exerts its biological effects is through participation in Suzuki-Miyaura cross-coupling reactions , which are crucial for forming carbon-carbon bonds in organic synthesis. This reaction allows the compound to serve as a versatile building block for synthesizing complex organic molecules, including potential pharmaceuticals .

Biological Activities

Recent studies have highlighted several biological activities associated with (2,3-Dihydrobenzofuran-6-yl)boronic acid:

- Anticancer Activity : Research indicates that derivatives of 2,3-dihydrobenzofurans exhibit potent inhibitory effects on various cancer cell lines. For instance, certain derivatives have shown selectivity for the second bromodomain (BD2) of the BET family proteins, which are implicated in cancer progression. These compounds demonstrated over 1000-fold selectivity against BD1, making them promising candidates for cancer therapeutics .

- Antimicrobial Properties : The compound has also been studied for its potential antimicrobial effects. Boronic acids can interact with bacterial cell wall components and enzymes, which may inhibit bacterial growth and biofilm formation .

- Enzyme Inhibition : (2,3-Dihydrobenzofuran-6-yl)boronic acid has been explored as an inhibitor of various enzymes involved in disease processes. For example, it has shown activity against proteasomes and histone deacetylases (HDACs), which are crucial targets in cancer therapy .

Case Studies and Research Findings

Several case studies have illustrated the biological efficacy of (2,3-Dihydrobenzofuran-6-yl)boronic acid derivatives:

- Study on BET Inhibitors : A series of 2,3-dihydrobenzofuran derivatives were synthesized and tested for their ability to inhibit BET proteins. One notable compound showed a pIC50 value of 7.9 against BD2 with excellent solubility and pharmacokinetic properties in vivo .

- Antiproliferative Activity : Another research effort demonstrated that certain boronic acid derivatives exhibited significant antiproliferative activity against multiple myeloma cell lines with IC50 values lower than those of existing treatments like bortezomib .

Comparative Analysis

To better understand the unique properties of (2,3-Dihydrobenzofuran-6-yl)boronic acid compared to similar compounds, the following table summarizes key characteristics:

| Compound Type | Selectivity | Solubility | IC50 Values (nmol/L) |

|---|---|---|---|

| (2,3-Dihydrobenzofuran-6-yl)boronic acid | >1000-fold | High (>100 µg/mL) | 4.31 - 8.98 |

| Benzofuran Derivatives | Variable | Moderate | Varies |

| Traditional Boronic Acids | Low | Low to Moderate | Varies |

Eigenschaften

IUPAC Name |

2,3-dihydro-1-benzofuran-6-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-2,5,10-11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQULHKYTKYFWIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(CCO2)C=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726700 | |

| Record name | 2,3-Dihydro-1-benzofuran-6-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763120-44-1 | |

| Record name | 2,3-Dihydro-1-benzofuran-6-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.